3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one
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Overview
Description
3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of nitro groups, a phenylethyl moiety, and a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one typically involves multistep organic reactions. One common approach is the condensation of a suitable bicyclic ketone with a nitroalkane under basic conditions, followed by nitration and subsequent functional group modifications. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenylethyl moiety may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,5-dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azoniabicyclo[3.3.1]non-6-ene
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Uniqueness
Compared to similar compounds, 3-Methyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one stands out due to its unique bicyclic structure and the presence of both nitro and phenylethyl groups
Properties
Molecular Formula |
C17H17N3O6 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-methyl-1,5-dinitro-9-phenacyl-3-azabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C17H17N3O6/c1-18-10-16(19(23)24)8-7-15(22)17(11-18,20(25)26)14(16)9-13(21)12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3 |
InChI Key |
RSJWPLBQUUJPOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C=CC(=O)C(C1)(C2CC(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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